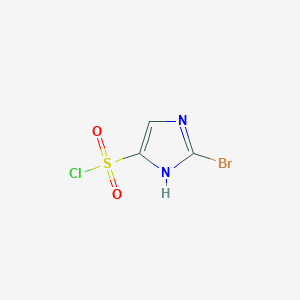
2-bromo-1H-imidazole-5-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-1H-imidazole-5-sulfonyl chloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a sulfonyl chloride group at the 5-position of the imidazole ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-sulfonyl chloride typically involves the bromination of 1H-imidazole followed by sulfonylation. One common method includes the reaction of 1H-imidazole with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 2-position. The resulting 2-bromo-1H-imidazole is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1H-imidazole-5-sulfonyl chloride can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems ensures consistent quality and minimizes the risk of human error.
化学反应分析
Types of Reactions
2-bromo-1H-imidazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Coupling reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Oxidation and reduction: The imidazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different imidazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Sulfonamide derivatives: Formed from nucleophilic substitution reactions.
Coupled products: Formed from cross-coupling reactions, leading to various substituted imidazoles.
Oxidized or reduced imidazoles: Formed from oxidation or reduction reactions.
科学研究应用
2-bromo-1H-imidazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-bromo-1H-imidazole-5-sulfonyl chloride depends on its specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. In coupling reactions, the bromine atom participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The imidazole ring can also interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
2-chloro-1H-imidazole-5-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
2-bromo-1H-imidazole-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.
1H-imidazole-5-sulfonyl chloride: Lacks the bromine atom at the 2-position.
Uniqueness
2-bromo-1H-imidazole-5-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. The bromine atom allows for cross-coupling reactions, while the sulfonyl chloride group enables nucleophilic substitution, making it a valuable intermediate in the synthesis of diverse organic compounds.
属性
分子式 |
C3H2BrClN2O2S |
|---|---|
分子量 |
245.48 g/mol |
IUPAC 名称 |
2-bromo-1H-imidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
InChI 键 |
FWDNSFSJGXMUIA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=N1)Br)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


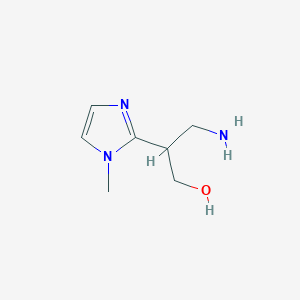
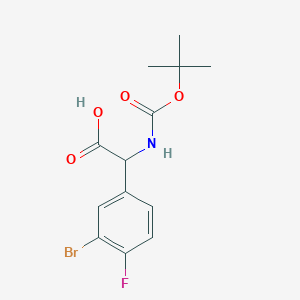
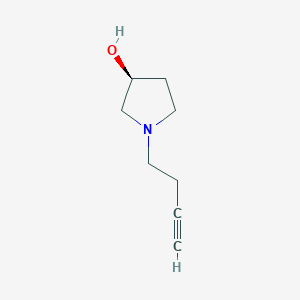
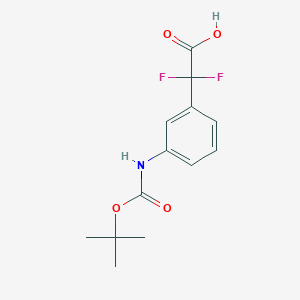


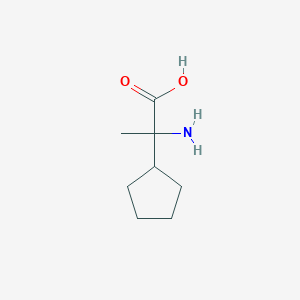
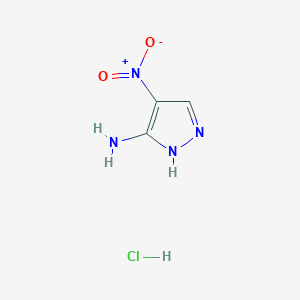

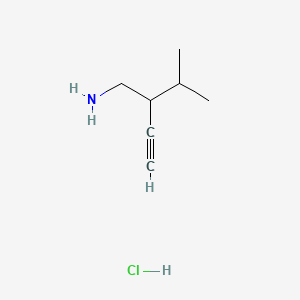
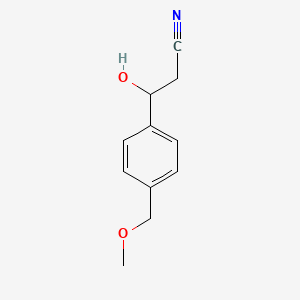
![Tert-butyl 6-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13550346.png)

![diammonium {2-[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl}phosphonate](/img/structure/B13550355.png)
